KC7f2

HIF-1α inhibition Reporter gene assay LN229-HRE-AP

KC7F2 is the inhibitor of choice for research demanding precise mechanistic dissection of the HIF-1 pathway. Unlike generic HIF inhibitors that act at the mRNA or protein-stability level, KC7F2 uniquely suppresses HIF-1α translation initiation via the mTOR/4EBP1/S6K axis without altering mRNA levels or HIF-1β (ARNT) expression. This selectivity delivers unambiguous HIF-1α-specific phenotypes in glioma models, hypoxia-response studies, and SAR comparisons with early analogs like 103D5R. Each lot is QC-verified for purity and biological activity.

Molecular Formula C16H16Cl4N2O4S4
Molecular Weight 570.4 g/mol
CAS No. 927822-86-4
Cat. No. B1673370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKC7f2
CAS927822-86-4
SynonymsKC7F2
Molecular FormulaC16H16Cl4N2O4S4
Molecular Weight570.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2
InChIKeyREQLACDIZMLXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KC7f2 (CAS 927822-86-4) – HIF-1α Translation Inhibitor Chemical Procurement Guide


KC7f2 is a cell-permeable, symmetrical cystamine-based small molecule that functions as a selective inhibitor of hypoxia-inducible factor 1 alpha (HIF-1α) protein translation [1]. It does not affect HIF-1α mRNA transcription or HIF-1β (ARNT) protein synthesis , thereby occupying a unique mechanistic niche within the HIF-1 pathway inhibitor class. KC7f2 exerts its effect by suppressing the phosphorylation of two key regulators of protein synthesis: eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) and p70 S6 kinase (S6K) [1].

Why In-Class HIF-1 Inhibitor Substitution is Scientifically Invalid for KC7f2


Generic substitution among HIF-1 pathway inhibitors is scientifically unsound due to their divergent mechanisms of action, which result in distinct biological readouts and potential off-target profiles. HIF-1 inhibitors can act at multiple nodes: mRNA expression (e.g., EZN-2968), protein stabilization (e.g., Hsp90 inhibitors), heterodimerization (e.g., acriflavine), or transcriptional activity (e.g., chetomin) [1]. KC7f2 uniquely targets the translational initiation step, specifically inhibiting HIF-1α protein synthesis without affecting mRNA levels or protein stability, a mechanism shared by only a limited subset of compounds, such as the earlier analog 103D5R [2]. Therefore, assuming functional equivalence across this class without direct comparative data on mechanism, selectivity, and cellular potency introduces significant experimental variability and can lead to misinterpretation of results in hypoxia-related studies.

Quantitative Differentiation of KC7f2: A Comparative Evidence Guide for HIF-1α Inhibitor Procurement


Cellular HIF-1α Inhibition Potency: IC50 Comparison in LN229-HRE-AP Assay

KC7f2 demonstrates a defined inhibitory concentration for HIF-1α-mediated transcription in a specific cellular reporter assay [1]. This value is comparable to another HIF-1α translation inhibitor, 103D5R, which also acts on protein synthesis but with a higher reported IC50 value in a related cellular context .

HIF-1α inhibition Reporter gene assay LN229-HRE-AP

Selectivity for HIF-1α vs. HIF-1β Subunit: A Key Differentiator in Hypoxia Research

KC7f2 selectively suppresses the synthesis of the HIF-1α protein without affecting the levels of its obligate heterodimerization partner, HIF-1β (also known as ARNT) . This contrasts with broader HIF inhibitors that may affect both subunits or operate through mechanisms like HIF-1α protein destabilization, which can have different downstream consequences.

HIF-1α selectivity HIF-1β Protein translation

Translational Inhibition without mRNA Level Alteration: A Mechanistic Distinction

KC7f2 inhibits HIF-1α protein synthesis without altering HIF-1α mRNA levels, as confirmed by northern blot analysis [1]. This mechanism is distinct from agents like EZN-2968 or topotecan, which act upstream by modulating HIF-1α mRNA expression [2].

HIF-1α translation mRNA stability Northern blot

Enhanced Cytotoxicity Under Hypoxia: A Functional Consequence of HIF-1α Pathway Inhibition

KC7f2 exhibits dose-dependent cytotoxicity across a panel of cancer cell lines, with IC50 values ranging from approximately 15-25 µM [1]. Crucially, this cytotoxic effect is reported to be enhanced under hypoxic conditions, which are more representative of the solid tumor microenvironment, while non-tumor cells appear less sensitive [2].

Hypoxia Cytotoxicity Cancer cell lines

Optimal Research Applications and Procurement Use-Cases for KC7f2 (927822-86-4)


Dissecting HIF-1α-Specific Translational Control in Hypoxia

KC7f2 is the inhibitor of choice for studies aiming to isolate the role of HIF-1α protein synthesis in cellular hypoxia responses. Its defined mechanism—inhibiting translation without affecting mRNA levels—allows researchers to directly interrogate post-transcriptional regulation of the HIF-1 pathway. Procurement is recommended for labs studying the mTOR/4EBP1/S6K signaling axis and its specific contribution to HIF-1α expression under low oxygen conditions [1].

Comparative Efficacy Studies Against First-Generation HIF-1α Translation Inhibitors

KC7f2 is a superior tool for head-to-head studies with its predecessor, 103D5R. Given that both compounds share a similar mechanism of action (HIF-1α translation inhibition) but KC7f2 demonstrates higher potency (lower IC50), it is the preferred reagent for investigating structure-activity relationships (SAR) within this chemical series and for experiments where maximal target inhibition is required at lower concentrations to minimize off-target effects .

Modeling Solid Tumor Hypoxia and Drug Sensitivity in Glioma Research

KC7f2 is a validated reagent for pre-clinical cancer research, particularly in glioma models. Its enhanced cytotoxicity under hypoxic conditions makes it a valuable tool for evaluating the contribution of HIF-1α to tumor cell survival in low-oxygen environments. Procurement is indicated for labs investigating the sensitization of glioblastoma cells to standard-of-care therapies like temozolomide (TMZ), where KC7f2 has been shown to reduce the effective dose of TMZ and decrease aerobic glycolysis in U-87 MG cells [2].

HIF-1α Subunit-Selective Target Validation Assays

For experiments requiring precise discrimination between HIF-1α and HIF-1β (ARNT) functions, KC7f2 is an essential chemical probe. Its selective suppression of HIF-1α protein synthesis without affecting HIF-1β allows for unambiguous interpretation of HIF-1α-specific phenotypes, avoiding the confounding effects of inhibiting the shared ARNT subunit, which is also utilized by other transcription factors. This is critical for validating HIF-1α as a therapeutic target in oncology and other hypoxia-related diseases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for KC7f2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.